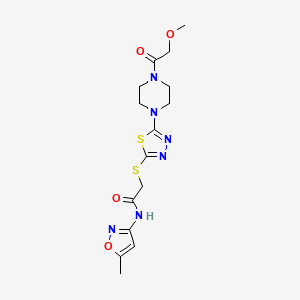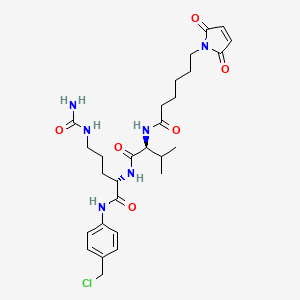
Mc-Val-Cit-PAB-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mc-Val-Cit-PAB-Cl is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-aminobenzyl (PAB) spacer that allows the peptide to be linked to active compounds, such as anticancer agents .
Synthesis Analysis
The synthesis of this compound involves the conjugation of the maleimidocaproyl (Mc) group to an antibody and the p-aminobenzyl (PAB) spacer. This allows the peptide to be linked to active compounds, such as anticancer agents . The stability of the linker in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of the resulting ADCs .Molecular Structure Analysis
The molecular weight of this compound is 591.10, and its chemical formula is C28H39ClN6O6 . The structure of this compound is designed to allow for the efficient assembly of the ADC from its three components and the controlled release of the drug payload .Chemical Reactions Analysis
The degree of stability of the this compound linker in systemic circulation and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of the resulting ADCs . The activity of Carboxylesterase 1C towards VC-PABC–based linkers, and consequently the stability of ADCs in mouse plasma, can be effectively modulated by small chemical modifications to the linker .Physical and Chemical Properties Analysis
This compound is a solid substance with a white to off-white color . Its molecular weight is 591.10, and its chemical formula is C28H39ClN6O6 .Wissenschaftliche Forschungsanwendungen
Konstruktion von Antikörper-Wirkstoff-Konjugaten (ADCs)
Mc-Val-Cit-PAB-Cl ist ein bifunktioneller, durch Kathepsin spaltbarer Linker, der bei der Konstruktion von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird . ADCs sind eine wachsende Klasse von Krebstherapeutika mit vielversprechenden klinischen Ergebnissen .
Biokonjugation an Thiole in monoklonalen Antikörpern
Die Maleimid-Funktionalität von this compound kann für die Biokonjugation an Thiole in monoklonalen Antikörpern verwendet werden . Dies ermöglicht die gezielte Ansteuerung von Krebszellen, maximiert das therapeutische Potenzial und minimiert unerwünschte Nebenwirkungen .
Konstruktion von Carbamathydrat-Bindungen mit Amin-haltigen Wirkstoffen
Der Benzylalkohol in this compound kann für die Konstruktion von Carbamathydrat-Bindungen mit Amin-haltigen Wirkstoffen verwendet werden . Dies ist entscheidend für die Abgabe von zytotoxischen Wirkstoffen an Zielzellen .
Modulation der extrazellulären Stabilität von spaltbaren ADCs
Die Aktivität der Carboxylesterase 1C gegenüber VC-PABC-basierten Linkern und damit die Stabilität von ADCs im Mausplasma kann durch kleine chemische Modifikationen am Linker effektiv moduliert werden . Dies bietet die Möglichkeit, die extrazelluläre Stabilität von spaltbaren ADCs zu modulieren, ohne die intrazelluläre Freisetzung des Wirkstoffs zu verringern, die für die Wirksamkeit von ADCs erforderlich ist .
Intrazelluläre Linkerverarbeitung durch die lysosomale Protease Cathepsin B
Während die eingeführten Modifikationen die VC-PABC-basierten Linker vor extrazellulärer Spaltung schützen können, verändern sie die intrazelluläre Linkerverarbeitung durch die lysosomale Protease Cathepsin B nicht signifikant . Dies stellt die Freisetzung der aktiven zytotoxischen Spezies innerhalb der Zielzelle sicher .
Konjugation mit MMAE und Antikörpern
This compound kann verwendet werden, um MMAE und Antikörper zu konjugieren, um Verbindungen wie Antikörper-MC-vc-MMAE zu bilden . Diese Verbindungen zeigen eine Zytotoxizität mit IC50s von 3,3 bzw. 0,95 nM gegenüber BJAB- und WSU-Zelllinien .
Wirkmechanismus
Target of Action
Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are proteins or antigens on cancer cells that the antibody component of the ADC is designed to recognize and bind to .
Mode of Action
The this compound linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . This is achieved through the use of a cleavable linker, which is sensitive to conditions within the cell . Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic drug .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the linker . The general mechanism involves the disruption of cellular processes, leading to cell death . The linker itself is designed to be cleaved by enzymes present in the target cell, which triggers the release of the drug .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its role as a linker in an ADC . The ADC is designed to be stable in the bloodstream, which allows it to circulate throughout the body and reach the target cells . Once inside the target cell, the linker is cleaved, and the drug is released . This process influences the bioavailability of the drug, as it is only released within the target cells .
Result of Action
The result of the action of this compound is the selective delivery of a cytotoxic drug to target cells . By using a cleavable linker, the drug is only released within the target cell, which helps to minimize damage to healthy cells . The released drug can then exert its cytotoxic effects, leading to cell death .
Action Environment
The action of this compound is influenced by the environment within the target cell . The linker is designed to be cleaved by enzymes that are present within the cell, which means that the intracellular environment plays a key role in the release of the drug . Additionally, factors such as the expression level of the target antigen can influence the efficacy of the ADC .
Safety and Hazards
Mc-Val-Cit-PAB-Cl should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
The introduction of Mc-Val-Cit-PABA linker on the payload led to more hydrophilic conjugates and improved stability in the blood. The same approach was used by Seattle Genetics with a glucuronide linker that also provides improved hydrophilic properties and selective intracellular cleavage by overexpressed β-glucuronidase in cancer cells . This suggests that the future direction of Mc-Val-Cit-PAB-Cl and similar linkers may involve further modifications to improve their properties and efficacy.
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMQZNBKSWFFAZ-OFVILXPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
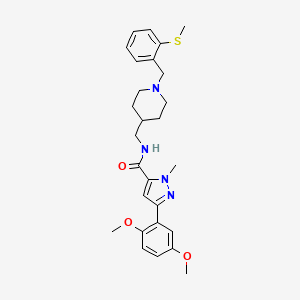
![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)
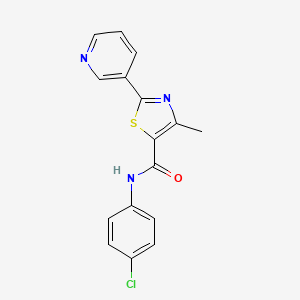


![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
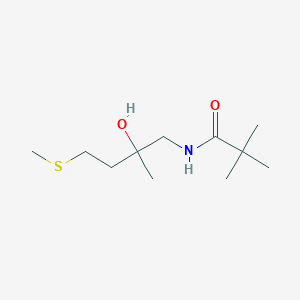
![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)
![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)
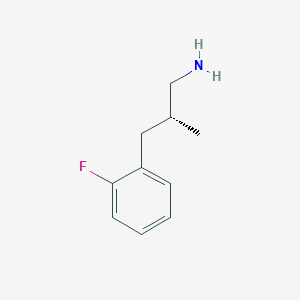
![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2590098.png)
![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)
